[2-(4-Chlorobenzyl)-1,3-thiazol-4-yl](piperidino)methanone
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Overview
Description
2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone is a chemical compound with the molecular formula C16H17ClN2OS. It is known for its unique structure, which includes a thiazole ring, a piperidine ring, and a chlorobenzyl group.
Mechanism of Action
Target of Action
The primary target of 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone is Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making it a potential target for antitumor agents .
Mode of Action
The compound interacts with its target, PKB, in an ATP-competitive manner, inhibiting the kinase’s activity . This interaction results in the modulation of PKB signaling, potentially leading to the inhibition of cancer cell proliferation and survival .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is crucial for cell proliferation and survival, and its deregulation is a common molecular pathology in many human cancers . By inhibiting PKB, the compound can potentially disrupt this pathway, leading to anti-cancer effects .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibition of PKB. This can lead to the disruption of cell proliferation and survival pathways, potentially resulting in anti-cancer effects . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone. For instance, the presence of other molecules in the cellular environment can affect the compound’s ability to bind to its target . Additionally, factors such as pH, temperature, and the presence of other drugs can also influence the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone typically involves the reaction of 4-chlorobenzyl chloride with 2-aminothiazole in the presence of a base, followed by the addition of piperidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone
- 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone
- 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone
Uniqueness
2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone is unique due to its specific combination of a thiazole ring, a piperidine ring, and a chlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-13-6-4-12(5-7-13)10-15-18-14(11-21-15)16(20)19-8-2-1-3-9-19/h4-7,11H,1-3,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGPULHIQXIETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CSC(=N2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819376 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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